molecular formula C8H16Cl2N2O B1432111 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride CAS No. 1417301-86-0

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride

Cat. No.: B1432111
CAS No.: 1417301-86-0
M. Wt: 227.13 g/mol
InChI Key: PUGNXFYCUYCIAW-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected piperidine and azetidine ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;;/h9H,1-6H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGNXFYCUYCIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-57-6
Record name 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride typically involves the condensation of piperidone derivatives with appropriate amines. One common method includes the reaction of N-benzylpiperidone with thioglycolic acid and an amine under reflux conditions in toluene. The reaction is facilitated by the removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the kinase activity of RIPK1, thereby preventing the activation of the necroptosis pathway. This inhibition can reduce inflammation and cell death in various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of two chlorine atoms, which can influence its reactivity and interactions with biological targets. Its potential as a RIPK1 inhibitor also sets it apart from other similar compounds .

Biological Activity

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. This compound primarily acts as a dual inhibitor of receptor-interacting protein kinase 1 (RIPK1) and the Janus kinase (JAK) family, specifically TYK2 and JAK1. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₄N₂O·2ClH
  • Molecular Weight : Approximately 190.671 g/mol
  • InChI Code : 1S/C8H14N2O.2ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;;/h9H,1-6H2,(H,10,11);2*1H

Target Proteins

The primary targets of this compound include:

  • RIPK1 : A key regulator of necroptosis, a form of programmed cell death.
  • TYK2/JAK1 : Involved in cytokine signaling pathways that regulate immune responses.

Mode of Action

The compound inhibits the kinase activities of RIPK1 and TYK2/JAK1, leading to:

  • Inhibition of Necroptosis : By blocking RIPK1, the compound prevents necroptotic cell death, which is beneficial in inflammatory conditions.
  • Anti-inflammatory Effects : Inhibition of TYK2/JAK1 disrupts inflammatory signaling pathways, reducing inflammation in various models.

IC50 Values

The inhibitory potency of this compound has been quantified with the following IC50 values:

  • RIPK1 : Approximately 92 nM
  • TYK2 : 6 nM
  • JAK1 : 37 nM

These values indicate a strong selectivity towards these kinases compared to other targets.

Cellular Effects

In laboratory studies using U937 cells (a human histiocytic lymphoma cell line), the compound demonstrated significant anti-necroptotic effects. It modulated various cellular processes:

  • Gene Expression Regulation : Influences the expression of genes related to inflammation and immune response.
  • Cell Signaling Pathways : Alters signaling cascades that are critical for cell survival and inflammation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating inflammatory diseases:

Study on Inflammatory Bowel Disease (IBD)

A notable study investigated a derivative of 2,8-Diazaspiro[4.5]decan-3-one which exhibited:

  • Superior Potency : Compared to existing treatments like tofacitinib.
  • Mechanism : Regulated the formation of Th1, Th2, and Th17 cells involved in IBD pathogenesis.

Anti-Cancer Activity

Research has also explored its potential in cancer therapy:

  • The spirocyclic structure enhances binding interactions with protein targets involved in tumor progression.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-Amino-1-(3-chloro-phenyl)-propan-1-oneAmino ketonePotential anti-inflammatory properties
5-(Aminomethyl)-2-methylphenolPhenolic amineExhibits neuroprotective effects
4-(Trifluoromethyl)-phenylureaUrea derivativeInhibits various kinases

The unique dual inhibition mechanism of this compound distinguishes it from these compounds, making it a promising candidate for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride
Reactant of Route 2
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride

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